molecular formula C10H10N2O B13235712 2-Methyl-3-(1,3-oxazol-2-yl)aniline

2-Methyl-3-(1,3-oxazol-2-yl)aniline

Cat. No.: B13235712
M. Wt: 174.20 g/mol
InChI Key: OYEPBIQOXRWTHJ-UHFFFAOYSA-N
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Description

2-Methyl-3-(1,3-oxazol-2-yl)aniline is a synthetic aromatic amine derivative featuring a methyl-substituted aniline backbone coupled with a 1,3-oxazole heterocycle. This structure is of significant interest in medicinal chemistry and pharmaceutical research, particularly as a versatile building block for the synthesis of more complex molecules. The oxazole ring is a privileged scaffold in drug discovery due to its ability to participate in hydrogen bonding and π-π stacking interactions, which can be critical for binding to biological targets . Compounds containing the oxazole moiety demonstrate a broad and promising spectrum of biological activities, as evidenced by scientific literature. Research into analogous structures has shown potential in developing therapeutic agents for neurodegenerative diseases. For instance, oxazole-based compounds have been designed as potent ferroptosis inhibitors with enhanced blood-brain barrier permeability, showing promise for conditions like Alzheimer's and Parkinson's disease . Furthermore, benzo[d]oxazole derivatives have demonstrated significant neuroprotective effects in models of Alzheimer's disease by reducing β-amyloid-induced toxicity and modulating key cellular pathways such as Akt/GSK-3β/NF-κB . The wider class of oxazole derivatives has also been extensively investigated for antimicrobial and anticancer activities , highlighting the value of this heterocycle in early-stage drug discovery. This product is provided for research and development purposes in laboratory settings only. It is strictly not for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate precautions, consulting the safety data sheet (SDS) before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H10N2O

Molecular Weight

174.20 g/mol

IUPAC Name

2-methyl-3-(1,3-oxazol-2-yl)aniline

InChI

InChI=1S/C10H10N2O/c1-7-8(3-2-4-9(7)11)10-12-5-6-13-10/h2-6H,11H2,1H3

InChI Key

OYEPBIQOXRWTHJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1N)C2=NC=CO2

Origin of Product

United States

Synthetic Methodologies for 2 Methyl 3 1,3 Oxazol 2 Yl Aniline and Its Analogues

Retrosynthetic Analysis Strategies for 2-Methyl-3-(1,3-oxazol-2-yl)aniline

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. slideshare.net This process helps to identify potential synthetic pathways by recognizing key bond disconnections and functional group interconversions.

Key Disconnections and Strategic Bonds

The retrosynthetic analysis of this compound reveals several strategic disconnections. The most logical approach involves breaking the molecule down at the junction of the aniline (B41778) and oxazole (B20620) rings. This leads to two primary synthons: a 2-methyl-3-aminophenyl precursor and a synthon that can form the oxazole ring.

A crucial disconnection is the C-C bond between the aniline ring and the oxazole ring (C2 of the oxazole). This retrosynthetic step points towards a coupling reaction between a suitably functionalized aniline derivative and a precursor for the oxazole ring. Another key disconnection is within the oxazole ring itself, suggesting a cyclization reaction as the final ring-forming step. nih.gov

Table 1: Key Retrosynthetic Disconnections for this compound
DisconnectionStrategic BondResulting PrecursorsPotential Forward Reaction
Aniline-Oxazole C-C bondAryl-C(oxazole)2-methyl-3-aminobenzaldehyde or a derivative and a tosylmethyl isocyanide (TosMIC) type reagent.Van Leusen oxazole synthesis.
Oxazole Ring (C-O and C-N bonds)Multiple bonds within the oxazole ringAn ortho-amino-substituted benzamide (B126) or a related derivative.Intramolecular cyclization/dehydration.
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Functional Group Interconversions (FGI) in Retrosynthesis

Functional group interconversions (FGI) are essential for manipulating reactive sites on a molecule to facilitate desired bond formations. fiveable.mesolubilityofthings.com In the synthesis of this compound, several FGIs are critical.

A common strategy involves the reduction of a nitro group to an amine. youtube.com For instance, starting with 2-methyl-3-nitrobenzaldehyde, the aldehyde can be converted to the oxazole ring first, followed by the reduction of the nitro group to the desired aniline. This is often a preferred route as the amino group is sensitive to many reaction conditions and may require a protecting group. Common reagents for nitro group reduction include H2/Pd-C or Fe in acetic acid. youtube.com

Another important FGI is the conversion of a carboxylic acid or its derivative into the oxazole ring. This can be achieved by first converting the carboxylic acid to an amide, which then undergoes cyclization.

Asymmetric Synthesis Considerations for Chiral Analogues

The synthesis of chiral analogues of this compound, where a stereocenter is introduced, requires asymmetric synthesis strategies. nih.gov Chirality is a key consideration in drug discovery, as different enantiomers of a molecule can have vastly different biological activities. nih.gov

Asymmetric synthesis can be achieved by using a chiral auxiliary, a chiral catalyst, or a chiral reagent. youtube.com For analogues of this compound, a chiral center could be introduced on a substituent of the oxazole ring or the aniline ring. For example, if a chiral alcohol is used in the formation of the oxazole ring, a chiral oxazoline (B21484) precursor can be formed, which can then be oxidized to the oxazole. researchgate.net The use of chiral ligands in metal-catalyzed reactions is another powerful tool for inducing enantioselectivity. nih.govresearchgate.net

Direct Synthesis Routes to this compound

Direct synthesis routes aim to construct the target molecule in a convergent and efficient manner, often by forming the heterocyclic ring in the later stages of the synthesis.

Cyclization Reactions for Oxazole Ring Formation

The formation of the oxazole ring is a pivotal step in the synthesis. Several cyclization methods are available for constructing the 1,3-oxazole core. organic-chemistry.orgresearchgate.net

One of the most common methods is the Robinson-Gabriel synthesis , which involves the dehydration of 2-acylaminoketones. A related and widely used method is the Van Leusen oxazole synthesis , which utilizes a tosylmethyl isocyanide (TosMIC) reagent to react with an aldehyde, in this case, 2-methyl-3-aminobenzaldehyde (or a protected version).

Another approach is the cyclodehydration of N-(2-hydroxyethyl)amides, which can be promoted by various reagents. mdpi.com More recently, metal-catalyzed cyclization reactions, such as those using copper or gold catalysts, have gained prominence due to their mild reaction conditions and high efficiency. researchgate.netnih.gov For example, a zinc-catalyzed tandem cycloisomerization/hydroxyalkylation of N-propargylamides has been developed for the synthesis of oxazoles. nih.gov

Table 2: Common Cyclization Reactions for Oxazole Synthesis
Reaction NameKey ReactantsGeneral Conditions
Robinson-Gabriel Synthesis2-AcylaminoketoneDehydrating agent (e.g., H2SO4)
Van Leusen ReactionAldehyde, TosMICBase (e.g., K2CO3)
Fischer Oxazole SynthesisCyanohydrin, AldehydeAnhydrous HCl
Copper-Catalyzed Cyclizationα-Diazoketone, AmideCopper catalyst
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Aromatic Amine Functionalization Approaches

The functionalization of the aniline ring is another critical aspect of the synthesis. Aromatic amines are important structural motifs in many functional molecules. nih.gov Direct C-H functionalization of aniline derivatives has emerged as a powerful tool, offering an alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. acs.org

However, controlling the regioselectivity of these reactions can be challenging. The amino group is a strong activating group and directs electrophilic substitution to the ortho and para positions. To achieve substitution at the meta position, as required for this compound, it is often necessary to start with a precursor where the substitution pattern is already established, such as 2-methyl-3-nitroaniline (B147196).

Alternatively, directed metalation strategies can be employed, where a directing group guides the metal catalyst to a specific position on the aromatic ring. While many directing groups favor ortho-functionalization, the development of new ligands and catalytic systems is expanding the scope of remote C-H functionalization. nih.govacs.org

Synthesis of Precursors and Intermediates

The construction of the target molecule necessitates the separate or sequential synthesis of its two primary structural components: the methylated aniline scaffold and the oxazole ring.

The key aniline intermediate required for the synthesis of the title compound is 2-methyl-3-nitroaniline, which serves as a precursor to the final amine. This intermediate is a known chemical compound, also referred to as 3-nitro-o-toluidine or 1-amino-2-methyl-3-nitrobenzene. guidechem.comnih.gov Its synthesis typically begins with a commercially available starting material like o-toluidine (B26562).

A general synthetic route involves a protection-nitration-deprotection sequence. The amino group of o-toluidine is first protected, commonly through acylation with acetic anhydride (B1165640) to form 2-acetylaminotoluene. This protection moderates the activating effect of the amino group and directs the subsequent electrophilic nitration. The protected intermediate is then nitrated, typically using a mixture of nitric acid and sulfuric acid, which preferentially installs a nitro group at the 3-position due to the directing effects of the methyl and acetylamino groups. The final step is the hydrolysis of the protecting acyl group, usually under acidic conditions, to yield 2-methyl-3-nitroaniline. google.com

The crucial final step in forming the required aniline scaffold is the reduction of the nitro group. This transformation of 2-methyl-3-nitroaniline to 2-methyl-1,3-diaminobenzene is a standard procedure in organic chemistry, often accomplished with high efficiency using various reducing agents, such as catalytic hydrogenation (e.g., H₂ over Pd/C) or metal-acid combinations (e.g., SnCl₂ in HCl, or Fe in acetic acid). The resulting diamine can then be selectively functionalized to build the oxazole ring. Alternatively, the 2-methyl-3-nitroaniline can be used directly in reactions to form the oxazole ring, with the nitro group being reduced in a later step of the synthetic sequence. For instance, 2-methyl-3-nitroaniline has been used as a starting material in condensation reactions to form Schiff bases, demonstrating its utility as a stable precursor. iucr.org

Modern methods for the N-methylation of anilines using methanol (B129727) as a C1 source have also been developed, employing catalysts such as cyclometalated ruthenium or iridium complexes. rsc.orgacs.orgnih.gov While not directly applicable to the synthesis of the C-methylated scaffold, these techniques highlight advanced approaches in aniline chemistry.

The oxazole ring is a fundamental five-membered heterocycle, and numerous methods exist for its construction. These methods generate the oxazole moiety, which can then be coupled to the aniline scaffold, or they can be formed directly on the aniline precursor. Key precursors for the oxazole ring include α-acylamino ketones, tosylmethylisocyanides (TosMIC), α-haloketones, and propargylic amides. google.combeilstein-journals.orgresearchgate.net

Several classical and modern synthetic routes are prominent:

Robinson-Gabriel Synthesis : This method involves the cyclization and dehydration of an α-acylamino ketone. beilstein-journals.orgresearchgate.net The α-acylamino ketone precursor is typically prepared by the acylation of an α-amino ketone.

van Leusen Oxazole Synthesis : A highly versatile one-pot reaction that uses tosylmethylisocyanide (TosMIC) as a C2N1 synthon. acs.orgnih.gov TosMIC reacts with an aldehyde in the presence of a base (like K₂CO₃) to form a 5-substituted oxazole. acs.orgnih.gov This method is known for its mild conditions and broad substrate scope. nih.gov

Reaction of α-Haloketones : Primary amides can react with α-haloketones to form oxazoles. This approach is a straightforward method for accessing 2,5-disubstituted oxazoles. beilstein-journals.org

From Propargylic Amides : The cycloisomerization of propargylic amides is a powerful modern technique. This transformation can be catalyzed by various transition metals, iodine, or bases to yield substituted oxazoles. researchgate.net

The choice of method depends on the desired substitution pattern on the oxazole ring and the compatibility with other functional groups present in the molecule. For instance, to form the 2-substituted oxazole needed for the title compound, a common strategy would be to react 2-methyl-3-aminobenzaldehyde or a derivative with TosMIC.

Interactive Table: Common Oxazole Synthesis Precursors

Precursor TypeKey ReagentsResulting OxazoleReference(s)
α-Acylamino KetoneDehydrating agent (e.g., H₂SO₄, POCl₃)2,5-Disubstituted Oxazole beilstein-journals.org, researchgate.net
AldehydeTosylmethylisocyanide (TosMIC), Base (K₂CO₃)5-Substituted Oxazole nih.gov, acs.org, nih.gov
α-HaloketonePrimary Amide2,5-Disubstituted Oxazole beilstein-journals.org
Propargylic AmideTransition Metal, Iodine, or BaseSubstituted Oxazole researchgate.net

Advanced Synthetic Approaches and Catalytic Methods

To improve efficiency, yield, and substrate scope, advanced synthetic strategies have been developed. These include metal-free protocols, catalytic coupling reactions, and domino or one-pot syntheses, which streamline the construction of complex molecules like this compound.

Concerns over the toxicity and cost of transition metals have spurred the development of metal-free synthetic routes for heterocycles. nih.gov For oxazoles, iodine-mediated reactions are particularly prominent. These methods offer mild conditions and high efficiency. rsc.orgresearchgate.net

One notable approach is the iodine-catalyzed tandem oxidative cyclization. For example, a reaction between β-keto amides and an iodine source can produce 2,4,5-trisubstituted oxazoles. researchgate.net Another powerful metal-free technique involves the use of hypervalent iodine reagents. rsc.orgresearchgate.net Aryl-λ³-iodanes can act as both activators for carbon-carbon triple bonds in propargyl compounds and as donors of functional groups, enabling cycloisomerization and functionalization in a single step without any transition metal catalyst. rsc.org A metal-free [2+2+1] annulation of alkynes, nitriles, and an oxygen atom (using PhIO) has also been developed for the regioselective synthesis of highly substituted oxazoles. researchgate.net

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming carbon-carbon bonds, and the Suzuki-Miyaura coupling is a cornerstone of this field. nih.gov This reaction is exceptionally useful for coupling the pre-formed oxazole ring with the aniline scaffold. The general reaction involves an organoboron reagent (boronic acid or ester) and an organohalide or triflate, catalyzed by a palladium complex. youtube.comyoutube.com

To synthesize an aryloxazole aniline, two main strategies can be employed:

Coupling a halo-oxazole with an aminophenylboronic acid derivative: For this route, a halogenated oxazole (e.g., 2-chloro- or 2-bromooxazole) is synthesized first. This halo-oxazole is then coupled with (2-methyl-3-aminophenyl)boronic acid or its ester under Suzuki conditions. Protocols for the Suzuki coupling of 2-chlorooxazoles and 2-trifloyloxyoxazoles with various arylboronic acids are well-established. researchgate.netnih.gov

Coupling an oxazole-boronic acid with a halo-aniline: In this alternative, an oxazolylboronic acid or ester is prepared and subsequently coupled with a halogenated aniline, such as 3-bromo-2-methylaniline.

A significant development is the ability to perform Suzuki-Miyaura reactions on unprotected ortho-bromoanilines, which simplifies the synthetic sequence by avoiding protection-deprotection steps for the amine. nih.gov Nickel-catalyzed Suzuki-Miyaura coupling has also emerged as a viable alternative, for instance, in coupling 5-(triazinyloxy)oxazole intermediates with boronic acids to furnish 2,4,5-trisubstituted oxazoles. beilstein-journals.org

Interactive Table: Suzuki Coupling Strategies for Aryl-Oxazole Synthesis

Oxazole PartnerAniline PartnerCatalyst System (Typical)Key FeatureReference(s)
2-Chlorooxazole(2-methyl-3-aminophenyl)boronic acidPd(0) complex, BaseUtilizes a halo-oxazole as the electrophile. nih.gov, researchgate.net
Oxazole-2-boronic acid3-Bromo-2-methylanilinePd(0) complex, BaseUtilizes a borylated oxazole as the nucleophile. nih.gov, nih.gov
5-(Triazinyloxy)oxazolePhenylboronic acidNi(II) complex, Ligand, BaseNickel-catalyzed variant for trisubstituted oxazoles. beilstein-journals.org
2,4-DihalooxazoleArylboronic acidPd(0) complex, BaseAllows for regioselective functionalization. nih.gov

Domino and one-pot reactions are highly efficient as they reduce the number of synthetic steps, minimize waste from purification, and save time. nih.gov Several such strategies have been applied to the synthesis of substituted oxazoles.

One example is an iodine-mediated domino oxidative cyclization, which can construct polysubstituted oxazoles from simple, readily available starting materials in a single pot under mild conditions. researchgate.net Another powerful one-pot method involves the reaction of aromatic primary amides with 2,3-dibromopropene, mediated by cesium carbonate, to directly yield 2-aryl-5-alkyl-substituted oxazoles. nih.gov

More complex multi-component reactions have also been devised. A DEAD-promoted oxidative Ugi/Wittig reaction allows for the one-pot synthesis of polysubstituted 2-(tetrahydroisoquinolin-1-yl)oxazoles from isocyanoacetates, carboxylic acids, and N-aryl-tetrahydroisoquinolines. nih.gov Similarly, a one-pot sequence combining oxazole formation with a subsequent Suzuki-Miyaura coupling has been developed to create 2,4,5-trisubstituted oxazoles from carboxylic acids, amino acids, and boronic acids, showcasing the power of combining multiple transformations in a single vessel. beilstein-journals.org

Microwave-Assisted and Ultrasound-Assisted Synthesis

The quest for more efficient, sustainable, and rapid chemical transformations has led to the widespread adoption of alternative energy sources in organic synthesis. Microwave irradiation and ultrasound have emerged as powerful tools to accelerate reactions, often leading to higher yields, cleaner products, and milder reaction conditions compared to conventional heating methods. organic-chemistry.orgresearchgate.net This section explores the application of these enabling technologies in the synthesis of oxazole derivatives, which are structural analogues of this compound.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis utilizes the ability of polar molecules to absorb microwave radiation, leading to rapid and uniform heating of the reaction mixture. organic-chemistry.org This "superheating" effect can dramatically reduce reaction times from hours to minutes and often improves yields. organic-chemistry.orgacs.org Several established methods for oxazole synthesis, including the Van Leusen, Robinson-Gabriel, and Fischer syntheses, have been successfully adapted to microwave conditions. nih.govwikipedia.orgwikipedia.orgwikipedia.org

A prominent strategy for synthesizing 5-substituted oxazoles involves the microwave-assisted reaction of aldehydes with p-Toluenesulfonylmethyl isocyanide (TosMIC). acs.orgnih.gov For instance, a highly efficient, one-pot, two-component [3+2] cycloaddition reaction has been developed for the synthesis of 5-substituted oxazoles from various aryl aldehydes and TosMIC. nih.gov The use of microwave irradiation at 65 °C and 350 W in isopropanol (B130326) with potassium phosphate (B84403) as a base afforded excellent yields of the desired oxazoles in just 8 minutes. acs.orgnih.gov This method demonstrates good functional group compatibility and offers a cleaner, non-chromatographic purification procedure. acs.orgnih.gov

The synthesis of 2,4-disubstituted oxazoles has also been achieved under microwave irradiation by reacting para-substituted 2-bromoacetophenone (B140003) with urea (B33335) in DMF. tandfonline.com Furthermore, microwave assistance has been employed in the synthesis of chiral oxazolines from aryl nitriles and chiral β-amino alcohols, highlighting the versatility of this technology. rsc.org

Below is a table summarizing representative examples of microwave-assisted synthesis of oxazole analogues.

Starting Material 1Starting Material 2Catalyst/BaseSolventPower (W)Temp (°C)Time (min)ProductYield (%)Ref
BenzaldehydeTosMICK₃PO₄Isopropanol3506585-Phenyl oxazole96 acs.orgnih.gov
Substituted aryl aldehydeTosMICK₃PO₄Isopropanol3506585-Substituted oxazolesModerate to excellent nih.gov
p-Substituted 2-bromoacetophenoneUrea-DMF-138202-Amino-4-(p-substituted phenyl)-oxazole- ijpsonline.com
2-AminothiazoleBenzaldehyde, Ethyl acetoacetate-Acetic Acid35080-Ethyl 7-methyl-5-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate89 clockss.org

Ultrasound-Assisted Synthesis

Ultrasound-assisted synthesis utilizes the phenomenon of acoustic cavitation—the formation, growth, and implosion of bubbles in a liquid—to create localized hot spots with extremely high temperatures and pressures. This energy input can significantly enhance reaction rates and yields. researchgate.netucsf.edu Sonochemical methods are considered environmentally benign, offering advantages such as shorter reaction times, reduced energy consumption, and often catalyst-free conditions. researchgate.netnih.govnih.gov

A novel and energy-efficient approach for the synthesis of oxazole derivatives combines the use of ultrasound with deep eutectic solvents (DES). ijpsonline.comucsf.edu The reaction of 4-substituted phenacylbromides with amides in a DES under ultrasound irradiation at 65°C has been shown to produce oxazoles in high yields within 3-5 minutes. ijpsonline.com This method is not only rapid but also boasts of being biodegradable, non-toxic, and the solvent can be recycled. ucsf.edu It has been reported that this ultrasound-assisted method can save more than 85% of the energy compared to conventional heating. ucsf.edu

Ultrasound has also been effectively used in the synthesis of other heterocyclic systems analogous to oxazoles. For example, the synthesis of 1,3,4-oxadiazole-2-thiols from aryl hydrazides and carbon disulfide has been achieved in good to excellent yields under ultrasound irradiation with minimal solvent and without the need for acidic or basic catalysts. nih.gov Similarly, a one-pot, three-component synthesis of novel isoxazolines bearing sulfonamides has been developed using ultrasound activation. nih.gov

The following table presents examples of ultrasound-assisted synthesis of oxazole and its analogues.

Starting Material 1Starting Material 2Solvent/MediumTemp (°C)Time (min)ProductYield (%)Ref
4-Substituted phenacylbromideAmide derivativesDeep Eutectic Solvent (DES)653-5Oxazole derivatives- ijpsonline.com
2-AminothiazoleAcetic anhydride-7020N-(thiazol-2-yl)acetamide- tandfonline.com
Aryl hydrazidesCarbon disulfideDMF (drops)--5-Substituted 1,3,4-oxadiazole-2-thiolsGood to excellent nih.gov
AldehydesHydroxylamine hydrochloride, AlkeneEtOH-water--Sulfonamides-isoxazolines hybridsGood to excellent nih.gov
2-Amino-4-methylthiazole-5-carboxylateAromatic aldehydes, Ethyl dichlorophosphiteTHF50-Ethyl 2-aryl-3-ethoxy-5-methyl-3-oxido-2H-thiazolo[2,3-e] acs.orgnih.govijpsonline.comdiazaphosphole-6-carboxylatesHigh rsc.org

Chemical Reactivity and Derivatization of 2 Methyl 3 1,3 Oxazol 2 Yl Aniline

Reactions Involving the Aniline (B41778) Moiety

The aniline portion of the molecule is a primary site for a variety of chemical reactions, including substitutions on the aromatic ring and functionalization of the amino group itself.

Electrophilic Aromatic Substitution on the Phenyl Ring

The phenyl ring of 2-Methyl-3-(1,3-oxazol-2-yl)aniline is highly activated towards electrophilic aromatic substitution (EAS) due to the strong electron-donating nature of the amino group. libretexts.orglibretexts.org The -NH₂ group directs incoming electrophiles primarily to the positions ortho and para to it.

Considering the positions on the benzene (B151609) ring of this compound:

C4: Ortho to the -NH₂ group and meta to the -CH₃ and oxazole (B20620) groups.

C6: Ortho to the -NH₂ group and ortho to the -CH₃ group, but adjacent to the bulky oxazole substituent.

C5: Para to the -CH₃ group and meta to the -NH₂ and oxazole groups.

The powerful activating and directing effect of the amino group is dominant. Therefore, electrophilic substitution is strongly favored at the C4 and C6 positions. Steric hindrance from the adjacent oxazole group at C2 and the methyl group at C3 might slightly disfavor substitution at C6 compared to C4.

Common EAS reactions include:

Halogenation: Reactions with reagents like bromine (Br₂) often occur rapidly, and controlling the reaction to achieve monosubstitution can be challenging due to the ring's high activation. libretexts.org It may lead to poly-substituted products.

Nitration: Direct nitration with strong acids like nitric acid can lead to oxidation and the formation of tarry by-products, a common issue with highly activated anilines. libretexts.org

Sulfonation: Reaction with fuming sulfuric acid can introduce a sulfonic acid group onto the ring.

Friedel-Crafts Reactions: Aniline and its derivatives are generally unsuitable for Friedel-Crafts reactions as the amino group complexes with the Lewis acid catalyst (e.g., AlCl₃), deactivating the ring and preventing the reaction. libretexts.orglibretexts.org

To control the high reactivity and avoid side reactions, the amino group is often temporarily converted into an amide (e.g., an acetanilide). libretexts.org This acetamido group is still an ortho-, para-director but is less activating than the free amino group, allowing for more controlled substitutions. libretexts.org After the desired substitution, the acetyl group can be removed by hydrolysis to regenerate the amine. libretexts.org

Amine Functionalization Reactions (e.g., Acylation, Alkylation)

The lone pair of electrons on the nitrogen atom of the aniline makes it a potent nucleophile, allowing for direct functionalization.

Acylation: The amino group readily reacts with acylating agents such as acid chlorides or anhydrides to form amides. For instance, reaction with acetic anhydride (B1165640) yields N-[2-Methyl-3-(1,3-oxazol-2-yl)phenyl]acetamide. This reaction is often used to protect the amino group, as mentioned previously. libretexts.org

Alkylation: Direct alkylation of the amino group with alkyl halides can occur but is often difficult to control, leading to mixtures of mono- and di-alkylated products, and even quaternary ammonium (B1175870) salts.

Table 1: Examples of Amine Functionalization Reactions

Reaction Type Reagent Example Product Example
Acylation Acetic Anhydride ((CH₃CO)₂O) N-[2-Methyl-3-(1,3-oxazol-2-yl)phenyl]acetamide
Alkylation Methyl Iodide (CH₃I) N-Methyl-2-methyl-3-(1,3-oxazol-2-yl)aniline

Diazotization and Coupling Reactions

The primary aromatic amine of this compound can be converted into a diazonium salt. This reaction, known as diazotization, is typically carried out by treating the aniline with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures (0-5 °C). icrc.ac.ir

The resulting arenediazonium salt is a valuable synthetic intermediate. It is a weak electrophile that can react with activated aromatic rings, such as phenols or other anilines, in electrophilic aromatic substitution reactions known as diazo coupling. libretexts.org These reactions produce highly colored azo compounds, which are widely used as dyes. icrc.ac.ir For example, coupling the diazonium salt of this compound with a compound like phenol (B47542) would likely result in substitution at the para-position of the phenol ring.

Reactions Involving the Oxazole Heterocycle

The oxazole ring is an aromatic heterocycle, but its aromaticity is less pronounced than that of benzene. wikipedia.org Its reactivity is characterized by a susceptibility to both electrophilic and nucleophilic attack at specific positions, as well as the potential for ring transformations. wikipedia.orgtandfonline.com

Electrophilic and Nucleophilic Attack on the Oxazole Ring

The positions on the oxazole ring have differing reactivities:

C2: This position is electron-deficient due to the adjacent electronegative oxygen and nitrogen atoms. It is the most likely site for nucleophilic attack, especially if a good leaving group is present. wikipedia.orgbrainly.in Deprotonation can also occur at C2. wikipedia.org

C4: This position is less reactive towards electrophiles than C5.

C5: This position is the most electron-rich carbon and is the preferred site for electrophilic attack. wikipedia.orgtandfonline.combrainly.in The presence of electron-donating groups on the ring can further facilitate this. wikipedia.org

N3: The nitrogen atom is basic and is the site of protonation and N-alkylation. tandfonline.com

For this compound, the oxazole is 2-substituted, meaning the C2 position is already occupied. Therefore, electrophilic attack would be directed to the C5 position. Nucleophilic attack is less likely on the ring itself unless it leads to ring opening or if a substituent at C4 or C5 can act as a leaving group.

Table 2: General Reactivity of the Oxazole Ring

Position Type of Attack Notes
C2 Nucleophilic Attack, Deprotonation Electron-deficient position. wikipedia.orgbrainly.in
C4 Electrophilic Attack Less favored than C5. brainly.in
C5 Electrophilic Attack Most electron-rich carbon, preferred site. wikipedia.orgtandfonline.combrainly.in
N3 Protonation, Alkylation Site of basicity. tandfonline.com

Ring Transformations and Rearrangements of Oxazoles

Oxazole rings can undergo a variety of transformations, often initiated by heat, light, or reaction with other reagents. tandfonline.com

Diels-Alder Reactions: Oxazoles can function as dienes in Diels-Alder reactions with electrophilic alkenes, which can be a pathway to synthesizing substituted pyridines. wikipedia.org

Ring-Opening Reactions: The oxazole ring can be opened under certain reductive conditions or by nucleophilic attack. tandfonline.com For example, reduction with a nickel-aluminum alloy can lead to ring cleavage. tandfonline.com

Rearrangements: Certain substituted oxazoles can undergo thermal or photochemical rearrangements. The Cornforth rearrangement, for example, involves the thermal rearrangement of 4-acyloxazoles. wikipedia.org Another known transformation is the conversion of isoxazoles to oxazoles. rsc.org It is also possible for the oxazole ring to be transformed into other heterocycles like thiazolines under specific conditions. researchgate.net

While these are general reactivities of the oxazole core, specific studies on this compound would be needed to confirm the precise conditions and outcomes for these transformations.

Oxidation and Reduction Pathways of the Oxazole Core

The oxazole ring, a key structural motif in "this compound," exhibits a range of reactivities towards both oxidation and reduction, which can be influenced by the nature of its substituents. While the oxazole ring is generally considered aromatic, its aromaticity is less pronounced than that of its sulfur-containing counterpart, thiazole (B1198619), rendering it susceptible to specific oxidative and reductive transformations.

Oxidation:

The oxidation of the oxazole core can proceed through several pathways, often resulting in ring cleavage. The C4 position of the oxazole ring is particularly susceptible to oxidative attack, which can lead to the cleavage of the C4-C5 bond. tandfonline.com Photochemical oxidation, for instance through photolysis, can also lead to the formation of various oxidation products. tandfonline.com

A common method for the oxidative aromatization of 2-aryl-oxazolines to their corresponding oxazoles involves the use of manganese dioxide (MnO₂). rsc.org This process is typically carried out under thermal conditions and provides a direct route to the fully aromatic oxazole core. Another significant oxidation pathway involves the reaction with singlet oxygen. This reaction proceeds via a [4+2] cycloaddition mechanism, forming an unstable endoperoxide intermediate that subsequently undergoes ring cleavage. researchgate.net The substitution pattern on the oxazole ring can influence the outcome of these oxidation reactions.

Electrochemical methods also offer a green and efficient approach to oxazole synthesis and modification, sometimes proceeding through oxidative mechanisms. For example, the anodic oxidation of certain precursors can lead to the formation of oxazole rings. rsc.orgchemistryviews.org

Reduction:

The reduction of the oxazole ring is also a viable transformation, though it often requires specific reagents. Oxazoles are generally stable to many common reducing agents. However, electrochemical reduction of the oxazole ring can be achieved, for instance, using a mercury electrode in the presence of a protic solvent. tandfonline.com Catalytic hydrogenation can also be employed to reduce the oxazole ring, although this may also affect other functional groups within the molecule, such as the aniline moiety in "this compound." The choice of catalyst and reaction conditions is therefore crucial to achieve selective reduction of the oxazole core.

Formation of Polycyclic and Fused Ring Systems Incorporating the this compound Scaffold

The unique structural arrangement of "this compound," featuring a reactive aniline moiety in proximity to the oxazole-substituted aromatic ring, provides a versatile platform for the synthesis of complex polycyclic and fused-ring systems. These reactions are of significant interest in medicinal chemistry and materials science due to the diverse pharmacological and photophysical properties of the resulting compounds.

Intramolecular Cyclization Reactions

The presence of the amino group on the phenyl ring opens up numerous possibilities for intramolecular cyclization reactions, leading to the formation of new heterocyclic rings fused to the aniline scaffold. The specific nature of the cyclization product depends on the reaction conditions and the introduction of appropriate functional groups.

One potential pathway involves the transformation of the aniline amino group into a suitable nucleophile or electrophile that can then react with another part of the molecule. For instance, acylation of the amino group followed by intramolecular cyclization is a common strategy. Depending on the cyclizing agent, various fused systems can be accessed. For example, reactions analogous to those used to form 3-amino oxindoles from N-aryl amides could be envisioned. nih.gov

Furthermore, intramolecular oxidative cyclization represents another powerful tool. Reagents like phenyliodine(III) diacetate (PIDA) have been shown to mediate the intramolecular N-O bond formation in related systems, leading to the synthesis of novel heterocyclic structures such as 3-amino-5-aryl-1,2,4-oxadiazoles. rsc.org The application of such methods to derivatives of "this compound" could provide access to unique fused oxadiazole systems.

Intramolecular nucleophilic substitution is another viable strategy. By introducing a suitable leaving group at a position that allows for cyclization with the amino group, new ring systems can be constructed. This approach has been successfully employed in the synthesis of 2-alkoxy glyco-[2,1-d]-2-oxazolines. nih.gov

Below is a table summarizing potential intramolecular cyclization reactions for derivatives of the target compound:

Starting Material DerivativeReagents and ConditionsResulting Fused System
N-acylated this compoundBase or acid catalystFused pyrimidinone or quinazolinone derivative
Suitably functionalized aniline derivativePIDA or other oxidantFused oxadiazole or related heterocycle
Aniline with an ortho-haloacyl groupBaseFused benzodiazepine (B76468) or related seven-membered ring

Annulation Strategies

Annulation strategies involve the construction of a new ring onto the existing "this compound" scaffold through intermolecular reactions. These methods often rely on the reactivity of the aniline and the adjacent aromatic ring.

Pictet-Spengler Reaction: A classic and powerful annulation reaction is the Pictet-Spengler cyclization. This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic substitution to form a tetrahydroisoquinoline or related fused system. organicreactions.org For "this compound," this would first require modification to introduce an ethylamine (B1201723) side chain ortho to the amino group. Subsequent reaction with an aldehyde would then lead to a complex polycyclic structure incorporating the oxazole moiety. The Pictet-Spengler reaction is known for its high stereoselectivity in many cases and its utility in the synthesis of natural products and pharmacologically active compounds. nycu.edu.tw

Graebe-Ullmann Synthesis: Another important annulation strategy is the Graebe-Ullmann synthesis, which is used to prepare carbazoles from N-aryl-2-aminobiphenyls or related diarylamines. youtube.com This reaction typically involves diazotization of the amino group, followed by an intramolecular radical cyclization, often promoted by heat or a reducing agent. youtube.com Applying this strategy to a derivative of "this compound" where the amino group is part of a diarylamine system could lead to the formation of a carbazole (B46965) ring fused to the oxazole-containing system.

Modern Annulation Methods: More contemporary metal-free annulation reactions have also been developed. For example, the annulation of arenes with 2-aminopyridine (B139424) derivatives has been reported to proceed under mild, metal-free conditions, utilizing the methyl group of methylbenzenes as a traceless directing group. nih.gov Photocatalytic annulation reactions, such as the synthesis of 2-aminothiazoles from enaminones and thioureas, also represent a modern approach to ring formation. organic-chemistry.org Copper-catalyzed [3+2] annulation reactions are another versatile method for constructing five-membered rings, such as oxazoles themselves. thieme-connect.de

The following table outlines potential annulation strategies for the target scaffold:

Annulation StrategyReactantsResulting Fused System
Pictet-Spengler ReactionDerivative with β-arylethylamine side chain, AldehydeFused tetrahydroisoquinoline derivative
Graebe-Ullmann SynthesisDiarylamine derivativeFused carbazole system
Metal-free C-H Amination/AnnulationWith a suitable coupling partnerFused nitrogen-containing polycycle
Photocatalytic AnnulationWith a suitable reaction partner (e.g., thiourea)Fused thiazole or other heterocycle

Spectroscopic and Structural Characterization of 2 Methyl 3 1,3 Oxazol 2 Yl Aniline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures. For a compound like 2-Methyl-3-(1,3-oxazol-2-yl)aniline, a combination of one-dimensional and two-dimensional NMR experiments would be essential to assign the proton, carbon, and nitrogen environments unambiguously.

¹H NMR Analysis of Proton Environments

The ¹H NMR spectrum of this compound would provide crucial information about the number of different types of protons and their neighboring environments. The expected chemical shifts (δ) are influenced by the electronic effects of the aniline (B41778) and oxazole (B20620) rings.

Expected ¹H NMR Data:

ProtonsExpected Chemical Shift (ppm)MultiplicityCoupling Constant (J)
Methyl Protons (-CH₃)~2.2 - 2.5Singlet (s)N/A
Aromatic Protons (Aniline Ring)~6.7 - 7.5Multiplet (m)Varies
Amine Protons (-NH₂)~3.5 - 5.0Broad Singlet (br s)N/A
Oxazole Ring Protons~7.0 - 8.0Doublet (d) or Singlet (s)Varies

Note: The exact chemical shifts and coupling constants would need to be determined experimentally.

¹³C NMR and ¹⁵N NMR for Carbon and Nitrogen Skeleton

¹³C NMR spectroscopy would reveal the number of unique carbon atoms in the molecule, including those in the aromatic rings and the methyl group. ¹⁵N NMR, although less common, would provide direct information about the nitrogen environments in the aniline and oxazole moieties.

Expected ¹³C NMR Data:

Carbon AtomsExpected Chemical Shift (ppm)
Methyl Carbon (-CH₃)~15 - 25
Aromatic Carbons (Aniline Ring)~110 - 150
Oxazole Ring Carbons~120 - 165

Note: The specific chemical shifts are dependent on the solvent and experimental conditions.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

To definitively assign the complex proton and carbon signals, a suite of 2D NMR experiments would be employed:

COSY (Correlation Spectroscopy): Would establish proton-proton coupling relationships within the aniline ring.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): Would identify long-range (2-3 bond) correlations between protons and carbons, which is critical for connecting the methyl group and the oxazole ring to the aniline core.

NOESY (Nuclear Overhauser Effect Spectroscopy): Would reveal through-space proximities between protons, aiding in the confirmation of the spatial arrangement of the substituents.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the molecular ion of this compound. This allows for the calculation of its elemental formula with high accuracy, confirming the compound's identity.

Expected HRMS Data:

IonCalculated Exact Mass
[M+H]⁺To be determined

Note: The exact mass would be calculated based on the elemental composition C₁₀H₁₁N₃O.

Fragmentation Pattern Analysis for Structural Elucidation

By analyzing the fragmentation pattern in the mass spectrum (often obtained using techniques like tandem mass spectrometry or MS/MS), the connectivity of the molecule can be confirmed. The fragmentation would likely involve characteristic losses of small molecules or radicals from the parent ion.

Expected Fragmentation Pathways:

Cleavage of the bond between the aniline and oxazole rings.

Fragmentation of the oxazole ring itself.

Loss of the methyl group.

The resulting fragment ions would be analyzed to piece together the structure of the original molecule, corroborating the data obtained from NMR spectroscopy.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present within a molecule. It operates on the principle that molecular bonds vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes.

For this compound, the IR spectrum is expected to display characteristic absorption bands corresponding to its constituent parts: the aniline ring, the methyl group, and the oxazole ring. The primary amine (-NH₂) group of the aniline moiety typically shows a pair of medium-intensity peaks in the range of 3300-3500 cm⁻¹ due to symmetric and asymmetric N-H stretching vibrations. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group appears just below 3000 cm⁻¹.

The oxazole ring contributes several key signals. The C=N stretching vibration is typically observed in the 1630-1680 cm⁻¹ region. Aromatic C=C stretching vibrations from both the benzene (B151609) and oxazole rings appear in the 1400-1600 cm⁻¹ range. The C-O-C stretching of the oxazole ether linkage usually gives rise to a strong band between 1000-1300 cm⁻¹.

Table 1: Characteristic IR Absorption Bands for this compound
Wavenumber Range (cm⁻¹)Functional GroupType of Vibration
3300-3500Primary Amine (N-H)Asymmetric & Symmetric Stretch
3000-3100Aromatic C-HStretch
2850-2960Methyl (C-H)Stretch
1630-1680Oxazole (C=N)Stretch
1400-1600Aromatic/Heteroaromatic (C=C)Ring Stretch
1000-1300Oxazole (C-O-C)Asymmetric Stretch

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of UV or visible light. Molecules with conjugated π systems, such as the aromatic and heteroaromatic rings in this compound, exhibit characteristic absorptions in the UV-Vis range. libretexts.org

The absorption of UV light excites electrons from a lower energy molecular orbital to a higher energy one. libretexts.org For this compound, two main types of transitions are expected:

π → π* transitions: These high-energy transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are characteristic of aromatic and heteroaromatic systems and typically occur at shorter wavelengths (higher energy). For this compound, these transitions are expected in the 200-300 nm region.

n → π* transitions: These lower-energy transitions involve the excitation of an electron from a non-bonding orbital (n), such as the lone pair on the nitrogen or oxygen atoms, to a π* antibonding orbital. These absorptions occur at longer wavelengths, often above 300 nm, and are typically less intense than π → π* transitions.

The specific wavelengths (λmax) and intensities of these absorptions can be influenced by the solvent and the substitution pattern on the aromatic rings.

Table 2: Expected Electronic Transitions for this compound
Transition TypeChromophoreExpected Wavelength Range (nm)
π → πBenzene Ring, Oxazole Ring~200-300
n → πAmine (-NH₂), Oxazole (N, O)>300

X-Ray Diffraction Analysis for Solid-State Structure

X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passed through a single crystal of a compound, one can determine its crystal system, space group, and unit cell dimensions, providing an unambiguous confirmation of its molecular structure. mdpi.com

While specific X-ray diffraction data for this compound is not publicly available, the analysis of related heterocyclic compounds demonstrates the utility of this method. mdpi.com Such an analysis would provide key structural parameters, including:

Bond lengths and angles: Precise measurements of all interatomic distances and angles.

Torsional angles: Information about the conformation of the molecule and the relative orientation of the aniline and oxazole rings.

Intermolecular interactions: Details on how molecules pack in the crystal lattice, revealing information about hydrogen bonding, π-π stacking, and other non-covalent forces that stabilize the solid-state structure.

Table 3: Typical Information Obtained from X-Ray Diffraction Analysis
ParameterDescription
Crystal SystemThe symmetry of the unit cell (e.g., monoclinic, triclinic, orthorhombic). mdpi.com
Space GroupThe set of symmetry operations applicable to the crystal structure. mdpi.com
Unit Cell Dimensions (a, b, c, α, β, γ)The lengths of the sides and the angles of the unit cell that forms the repeating unit of the crystal. mdpi.com
Atomic CoordinatesThe precise (x, y, z) position of each atom in the unit cell.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a quantitative technique used to determine the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. The experimental results are compared against the theoretical values calculated from the proposed molecular formula to confirm its accuracy. This method is fundamental for verifying the identity and purity of a newly synthesized compound. intertek.com

The molecular formula for this compound is C₁₀H₁₀N₂O, with a molecular weight of 174.20 g/mol . The theoretical elemental composition can be calculated based on the atomic weights of its constituent elements. While specific experimental data for this compound is not cited in available literature, the table below presents the expected theoretical values.

Table 4: Theoretical Elemental Composition of this compound (C₁₀H₁₀N₂O)
ElementSymbolAtomic Weight ( g/mol )% Composition (Theoretical)
CarbonC12.0168.95%
HydrogenH1.015.79%
NitrogenN14.0116.08%
OxygenO16.009.18%

Computational and Theoretical Studies on 2 Methyl 3 1,3 Oxazol 2 Yl Aniline

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the electronic properties of a molecule from first principles.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-electron systems. nanobioletters.com It is widely employed to predict molecular geometries, vibrational frequencies, and electronic properties. researchgate.net For 2-Methyl-3-(1,3-oxazol-2-yl)aniline, DFT calculations, typically using functionals like B3LYP with a basis set such as 6-31G(d,p), can be used to optimize the molecular structure and determine its ground-state energy. researchgate.netresearchgate.net

These calculations provide insights into the distribution of electron density across the molecule. The molecular electrostatic potential (MEP) map is a key output, which visualizes the electrostatic potential on the electron density surface. nanobioletters.comnih.gov The MEP map helps identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), thereby predicting sites for chemical reactions. aimspress.com For instance, in aniline (B41778) derivatives, the amino group typically increases electron density on the aromatic ring, influencing its reactivity. researchgate.net In this compound, the nitrogen atoms of the oxazole (B20620) ring and the amino group are expected to be electron-rich regions.

DFT calculations can also yield important quantum chemical parameters that describe the molecule's reactivity and stability. rasayanjournal.co.in

Table 1: Representative Quantum Chemical Parameters Calculated via DFT (Note: The following values are illustrative, based on typical calculations for similar heterocyclic and aniline-based molecules, as direct experimental or calculated data for the specific title compound is not broadly published.)

ParameterDescriptionIllustrative Value
Total Energy The total energy of the molecule in its optimized geometry.Varies with method
Dipole Moment A measure of the molecule's overall polarity.~2-4 Debye
Ionization Potential The energy required to remove an electron.~7-8 eV
Electron Affinity The energy released when an electron is added.~0.5-1.5 eV

This table is generated based on principles and data from related computational studies. researchgate.netaimspress.com

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and electronic transitions. aimspress.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability; a larger gap implies higher kinetic stability and lower chemical reactivity. aimspress.com

For this compound, the HOMO is likely distributed over the electron-rich aniline ring, particularly the amino group. The LUMO may be centered more on the heterocyclic oxazole ring. The charge transfer that occurs within the molecule can be understood by analyzing these orbitals. aimspress.com A smaller HOMO-LUMO gap can suggest higher polarizability and greater biological activity. nih.gov

Table 2: Illustrative Frontier Orbital Energies (Note: These values are representative examples from DFT studies on analogous aromatic and heterocyclic compounds.)

OrbitalEnergy (eV)Description
HOMO -5.5 to -6.5Highest energy orbital containing electrons; relates to electron-donating ability.
LUMO -1.0 to -2.0Lowest energy orbital without electrons; relates to electron-accepting ability.
Energy Gap (ΔE) 3.5 to 5.0Indicates chemical reactivity and kinetic stability.

This table is generated based on principles and data from related computational studies. nih.govaimspress.com

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are used to study the three-dimensional structure and dynamic behavior of molecules.

Conformational analysis involves identifying the stable three-dimensional arrangements (conformers) of a molecule. mdpi.com For this compound, a key flexible bond is the single bond connecting the aniline and oxazole rings. Rotation around this bond gives rise to different conformers. Steric hindrance between the methyl group on the aniline ring and the oxazole ring can influence the preferred conformation. uky.edu

Computational methods can perform a potential energy surface scan by systematically rotating this bond to identify low-energy conformers. nanobioletters.com Subsequent energy minimization calculations refine these structures to find the most stable, lowest-energy conformation. mdpi.com This analysis is critical for understanding how the molecule might bind to a biological target, as the bioactive conformation may not be the absolute lowest-energy state.

Molecular Dynamics (MD) simulations provide a view of a molecule's behavior over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can model vibrations, rotations, and conformational changes. This technique can reveal how this compound behaves in a solution, showing its flexibility and interactions with solvent molecules. Understanding the dynamic range of conformations is important, as it can expose different faces of the molecule for interaction, which is a key factor in its function and activity.

Structure-Activity Relationship (SAR) Studies via Computational Approaches

Structure-Activity Relationship (SAR) studies aim to connect a molecule's chemical structure to its biological activity. dundee.ac.uk Computational approaches, such as Quantitative Structure-Activity Relationship (QSAR) models, are invaluable in this field. nih.gov

For a compound like this compound, computational SAR would involve generating a set of related virtual compounds by modifying specific parts of the structure—for example, changing the position of the methyl group, substituting it with other functional groups, or altering the heterocyclic ring. dundee.ac.uk DFT and other methods would then be used to calculate various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) for each analogue. These descriptors are then statistically correlated with experimentally determined biological activity to build a predictive QSAR model. nih.gov Such models can guide the design of new, more potent compounds by predicting their activity before they are synthesized, saving time and resources. nih.gov

Ligand-Based and Structure-Based Design Principles

There are no published studies detailing the application of ligand-based or structure-based design principles specifically for this compound. While general methodologies for these design principles are well-established in medicinal chemistry for classes of compounds like oxazoles, research applying these to identify or optimize interactions of this particular molecule with biological targets has not been reported. mdpi.commdpi.comekb.eg

QSAR (Quantitative Structure-Activity Relationship) Modeling

No QSAR models have been developed or published for a series of compounds that includes this compound. QSAR studies require a dataset of structurally related molecules with corresponding biological activity data, and such a study involving this specific compound does not appear in the searched scientific literature. mdpi.comnih.govmanipal.edu

Prediction of Spectroscopic Properties

There are no dedicated computational studies that predict the spectroscopic properties (such as NMR, IR, or UV-Vis spectra) of this compound using methods like Density Functional Theory (DFT). While DFT is a common tool for predicting such properties for organic molecules, no specific calculations for this compound have been published. irjweb.comsemanticscholar.orgnih.gov

Reaction Mechanism Elucidation through Computational Chemistry

No computational chemistry studies have been found that elucidate the reaction mechanism for the synthesis of this compound. While general synthetic routes for oxazoles are known, detailed mechanistic investigations using computational methods for this specific molecule are not available in the public domain. nih.govacs.orgorganic-chemistry.orgnih.gov

Biological and Pharmaceutical Research Applications of 2 Methyl 3 1,3 Oxazol 2 Yl Aniline Analogues Mechanistic and Sar Focus

Exploration of Molecular Targets and Pathways

The diverse biological activities of 2-Methyl-3-(1,3-oxazol-2-yl)aniline analogues stem from their ability to interact with a range of molecular targets, including enzymes and receptors, and to modulate cellular signaling pathways.

Enzyme Inhibition Studies (e.g., Carbonic Anhydrase, HDAC, RET)

Analogues of this compound have been investigated as inhibitors of several key enzymes implicated in various diseases.

Carbonic Anhydrase (CA) Inhibition: Certain analogues have shown inhibitory activity against carbonic anhydrases (CAs), a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide. nih.govnih.gov For instance, some sulfonamide-bearing pyrazoline derivatives have demonstrated inhibition of human CA isoenzymes I and II (hCA I and hCA II). nih.gov Specifically, compounds with fluorine and bromine substituents were identified as potent inhibitors of these isoforms. nih.gov The inhibitory constants (Ki) for these compounds were in the nanomolar range, indicating significant potency. nih.gov Similarly, other studies have reported that various compounds can inhibit hCA I and hCA II in the low nanomolar ranges, comparable to the known CA inhibitor acetazolamide. nih.gov The inhibition of specific CA isoforms, such as CA IX and CA XII, is a target for the development of anticancer and anti-glaucoma agents. medchemexpress.com

HDAC Inhibition: While direct studies on this compound analogues as histone deacetylase (HDAC) inhibitors are not extensively detailed in the provided results, the broader class of heterocyclic compounds is a known area of exploration for HDAC inhibition in cancer therapy.

RET Inhibition: The Rearranged during Transfection (RET) proto-oncogene, a receptor tyrosine kinase, is a validated target in certain cancers. Although specific data on this compound analogues targeting RET is limited in the search results, related heterocyclic structures are being explored as kinase inhibitors. For example, pyrrolo[2,1-f] researchgate.netmdpi.comnih.govtriazine and 1-(methylpiperidin-4-yl)aniline-based hybrids have been designed and investigated as inhibitors of Mer-tyrosine kinase (MERTK), another member of the TAM (TYRO3, AXL, MERTK) family of receptor tyrosine kinases. nih.gov

Enzyme TargetAnalogue ClassKey Findings
Carbonic Anhydrase (CA)Sulfonamide-bearing pyrazolinesInhibition of hCA I and hCA II in the nanomolar range. nih.gov
Carbonic Anhydrase (CA)Hydroperoxides, alcohols, acetatesGood inhibitors of hCA I and hCA II. nih.gov
MERTKPyrrolo[2,1-f] researchgate.netmdpi.comnih.govtriazine and 1-(methylpiperidin-4-yl)aniline hybridsDesigned as potential MERTK inhibitors for cancer treatment. nih.gov

Receptor Binding and Modulation Investigations

The ability of this compound analogues to bind to and modulate the activity of various receptors is a key area of pharmacological research.

Adenosine (B11128) Receptor Antagonism: Analogues based on a 9H-purine scaffold have been designed as selective A2A adenosine receptor antagonists. nih.gov One such compound, 2-n-butyl-9-methyl-8- researchgate.netmdpi.comnih.govtriazol-2-yl-9H-purin-6-ylamine (ST1535), exhibited high affinity and selectivity for the A2A subtype. nih.gov This antagonism was demonstrated to induce an increase in locomotor activity in in vivo studies. nih.gov

VEGFR-2 Inhibition: Novel N-arylmethyl-aniline/chalcone hybrids have been synthesized and evaluated as potential inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis. nih.gov Several of these hybrids demonstrated potent anticancer activity and significant inhibition of VEGFR-2. nih.gov

Receptor TargetAnalogue ClassKey Findings
A2A Adenosine Receptor9H-purine derivativesSelective antagonists with nanomolar affinity. nih.gov
VEGFR-2N-arylmethyl-aniline/chalcone hybridsPotent inhibitors with anticancer activity. nih.gov

Interaction with Cellular Signaling Pathways

The therapeutic effects of these analogues are often mediated through their interaction with and modulation of intracellular signaling pathways.

Modulation of Cancer-Related Pathways: The inhibition of enzymes like MERTK and VEGFR-2 by analogues of this compound directly impacts cancer cell survival and proliferation signaling pathways. nih.govnih.gov For example, the VEGFR-2 inhibitors induced apoptosis and cell cycle arrest in cancer cells. nih.gov The triazine nucleus, a component of some designed hybrids, is known for its ability to modulate various signaling pathways in cancer. nih.gov

Inhibition of Melanogenesis Signaling: While not directly involving the specified aniline (B41778) compound, research on inhibitors of melanogenesis highlights the complexity of cellular signaling. Ligands like endothelin-1 (B181129) (EDN1) and stem cell factor (SCF) activate intracellular signaling cascades involving Raf-1/MEK/ERK/MITF/CREB, leading to increased pigmentation. mdpi.com This demonstrates how targeted compounds can interrupt specific signaling events.

Antimicrobial Research Applications

Analogues of this compound have shown promise as antimicrobial agents, with research focusing on their mechanisms of action against bacteria and fungi.

Antibacterial Activity Mechanisms

The antibacterial properties of oxazole (B20620) and related heterocyclic derivatives have been attributed to various mechanisms.

Inhibition of Essential Enzymes: Some thieno[2,3-d]pyrimidin-4(3H)-one derivatives have been investigated for their antibacterial activity, with a proposed mechanism involving the inhibition of tRNA (guanine37-N1)-methyltransferase (TrmD), an essential enzyme in bacteria. nuph.edu.ua

Broad-Spectrum Activity: Quinazoline-4-one derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Some of these compounds were also effective at inhibiting and disrupting MRSA biofilm formation. nih.gov Similarly, 3-(1,3,4-oxadiazol-2-yl)quinazolin-4(3H)-ones have shown good antibacterial activity, particularly against Gram-positive bacteria. nih.gov

Bacterial StrainAnalogue ClassKey Findings
MRSA USA300Thieno-thiazolo-quinazoline derivativesInhibition and disruption of biofilm formation. nih.gov
S. aureus (Gram-positive)3-(1,3,4-Oxadiazol-2-yl)quinazolin-4(3H)-onesVery good antibacterial activity. nih.gov
E. coli (Gram-negative)Quinazoline-4-one derivativesPotential potency against this strain. nih.gov

Antifungal Activity Mechanisms and SAR

The antifungal activity of oxazole-containing compounds is an active area of research, with studies focusing on their mechanisms and structure-activity relationships.

Disruption of Fungal Cell Processes: The antifungal mechanism of some compounds is thought to involve the disruption of ion homeostasis in yeast. jhmi.edu For example, carvacrol, a phenolic compound, has been shown to cause a dose-dependent loss of metabolic activity in yeast. jhmi.edu The presence of a free hydroxyl group and an aromatic ring appears to be crucial for the antifungal activity of such compounds. jhmi.edu

Structure-Activity Relationship (SAR): Studies on various heterocyclic compounds have provided insights into their SAR for antifungal activity. For instance, in a series of 2-aryloxy methyl oxazoline (B21484) analogues, a compound with a chloro group at the ortho position of the phenyl ring was found to be the most potent. researchgate.net In another study of 1,3-oxazole-based compounds, the conversion of an N-acylated α-amino acid to its ester derivative led to the emergence of antimicrobial properties. mdpi.com Furthermore, research on pyrimidine-5-carboxamides and other heterocyclic systems has identified specific structural features that contribute to potent antifungal activity against various pathogenic fungi. sioc-journal.cn

Fungal PathogenAnalogue ClassKey Findings
SclerotoniaPhenyl-triazol-propyl-phenyl-methoxyimino-acetic acid methyl ester derivativesPotent antifungal activities. sioc-journal.cn
Candida albicans1,3-Oxazole-based compoundsActive against this fungal strain. mdpi.com
Various fungi2-aryloxy methyl oxazoline analoguesA chloro-substituted analogue showed high potency. researchgate.net

Antitubercular Investigations

The oxazole scaffold has been identified as a promising starting point for the development of new agents against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. nih.gov Research has shown that simple oxazole-containing compounds can display significant anti-tuberculosis activity, including against non-replicating forms of Mtb. nih.gov

Structure-activity relationship (SAR) studies have been crucial in optimizing the antitubercular potency of oxazole derivatives. In one extensive study, it was found that converting active oxazoline compounds to their corresponding oxazole analogues generally resulted in more potent activity against M. tuberculosis H37Rv. nih.gov The simplicity and unique structure of these compounds make them amenable to further optimization to meet absorption, distribution, metabolism, and excretion (ADME) requirements. nih.gov

Further research into related heterocyclic structures like nitroimidazopyrazinones has provided additional SAR insights that could be relevant to oxazole analogues. For instance, modifying the aryl side chain by creating extended biaryl structures led to a 2- to 175-fold increase in antitubercular activity compared to monoaryl parent compounds. nih.gov Specifically, incorporating pyridyl groups into these side chains also improved solubility, a key property for drug development. nih.gov In contrast, some studies on other scaffolds, like biphenyl (B1667301) analogues of pretomanid, showed that conformationally rigid extended side chains could decrease activity against M. tuberculosis. nih.gov

Docking studies with benzoxazole-substituted dihydropyrazoles have suggested that compounds with electron-releasing groups tend to show more potent activity. semanticscholar.org This highlights the electronic properties of substituents as a key factor in the antitubercular action of these heterocyclic compounds. The mycobacterial membrane protein Large 3 (MmpL3), which is vital for transporting mycolic acids, has been identified as a promising target for some of these agents. nih.gov

Table 1: SAR Insights for Antitubercular Oxazole Analogues and Related Compounds

Compound Class Structural Modification Impact on Antitubercular Activity Reference
Oxazoles Conversion from active oxazoline precursors Generally increased potency against M. tuberculosis H37Rv. nih.gov
Nitroimidazopyrazinones Extension of aryl side chain to biaryl structures 2- to 175-fold improvement in activity. nih.gov
Nitroimidazopyrazinones Incorporation of pyridyl groups in the side chain Improved aqueous solubility. nih.gov
Benzoxazole-dihydropyrazoles Presence of electron-releasing groups Associated with more potent activity. semanticscholar.org

Anti-Inflammatory Research Insights

Analogues of this compound have been investigated for their potential to mitigate inflammation. The mechanism of action for many anti-inflammatory drugs involves the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is induced at inflammatory sites. nih.gov

Research into diaryl heterocyclic compounds, including oxazole derivatives, has focused on their ability to selectively inhibit COX-2. nih.gov For example, a series of oxazole derivatives were evaluated for COX-2 inhibition, with one compound showing a high selective inhibition of 70.14%. nih.gov This selectivity is a critical attribute, as COX-1 is involved in homeostatic functions and its inhibition can lead to undesirable side effects. nih.gov

In other studies, novel oxazole derivatives synthesized from acetophenone (B1666503) and urea (B33335) demonstrated promising anti-inflammatory effects in carrageenan-induced rat paw edema models. researchgate.netjddtonline.info One derivative, in particular, showed maximal anti-inflammatory activity in this assay. jddtonline.info Further investigations into 2,5-disubstituted-1,3,4-oxadiazole derivatives revealed that some compounds displayed significant anti-inflammatory activity, with one analogue achieving 74.16% activity compared to the standard drug ibuprofen. nih.gov Mechanistic studies on these compounds showed a suppression of inflammatory markers such as nitric oxide (NO), interleukin-6 (IL-6), and COX-2 in paw homogenates, confirming their anti-inflammatory nature. nih.gov

Table 2: Anti-Inflammatory Activity of Selected Oxazole Analogues

Compound Class Key Finding Model/Target Reference
Diaryl Oxazoles Selective COX-2 inhibition (up to 70.14%) COX-2 Enzyme Assay nih.gov
Novel Oxazole Derivatives Significant reduction in paw edema Carrageenan-Induced Rat Paw Edema researchgate.netjddtonline.info
2,5-Disubstituted-1,3,4-Oxadiazoles High anti-inflammatory activity (74.16% vs. ibuprofen) and suppression of NO, IL-6, COX-2 Carrageenan-Induced Rat Paw Edema & Biomarker Analysis nih.gov
2,5-Disubstituted-1,3,4-Oxadiazoles Most potent derivative reduced edema by 79.83% Carrageenan-Induced Rat Paw Edema nih.gov

Anticancer Research: Mechanistic and SAR Studies on Cell Growth Inhibition

The oxazole moiety is a recurring feature in compounds investigated for anticancer properties. benthamscience.comresearchgate.netnih.gov These derivatives have been shown to inhibit cancer cell growth through multiple mechanisms, including the inhibition of microtubules, DNA topoisomerases, and various protein kinases. benthamscience.comresearchgate.net

A series of 7-(1,4-diazepan)-substituted researchgate.netnih.govoxazolo[4,5-d]pyrimidines were synthesized and evaluated against a panel of 60 human cancer cell lines. chemrj.org Two compounds from this series displayed significant growth inhibitory, cytostatic, and cytotoxic activities, with GI50 values in the range of 0.9-1.9 μM, suggesting their potential for development as new anticancer drugs. chemrj.org

In another study, novel 2,4,5-trisubstituted oxazole derivatives containing a heterocycle moiety were synthesized and tested for their antiproliferative activity. nih.gov Three compounds from this series demonstrated good antiproliferative effects in vitro, comparable to the standard anticancer drug 5-fluorouracil. nih.gov Research on 4-arylsulfonyl-1,3-oxazoles identified a derivative that exhibited the highest activity against central nervous system cancer cell lines, exerting a cytostatic effect. biointerfaceresearch.com

The structural features of these analogues play a critical role in their activity. For instance, in a series of pyrrolo[2,1-f] benthamscience.comnih.govnih.govtriazine and 1-(methylpiperidin-4-yl)aniline-based analogues, one compound displayed approximately 42% inhibition of Mer-tyrosine kinase (MERTK), a key protein in cancer cell survival and proliferation. nih.gov Molecular docking studies help to elucidate the binding modes of these compounds to their targets, providing a rationale for their activity and guiding further design. nih.gov For example, docking studies of certain triazole analogues suggest they bind to the colchicine (B1669291) binding site on tubulin, thereby inhibiting its polymerization. nih.gov

Table 3: Anticancer Activity of Selected Oxazole Analogues

Compound Series Cancer Cell Line(s) Key Activity Metric Potential Mechanism Reference
7-(1,4-diazepan)-substituted researchgate.netnih.govoxazolo[4,5-d]pyrimidines Various (NCI-60 panel) GI50: 0.9-1.9 μM Growth inhibition, Cytotoxicity chemrj.org
2,4,5-trisubstituted oxazoles Various Activity comparable to 5-fluorouracil Antiproliferative nih.gov
4-arylsulfonyl-1,3-oxazoles CNS Cancer (SNB-75, SF-539) Cytostatic effect Antiproliferative biointerfaceresearch.com
Pyrrolo[2,1-f] benthamscience.comnih.govnih.govtriazine hybrids --- ~42% inhibition MERTK Inhibition nih.gov
4-heteroaryl-5-aryl-(2H)-1,2,3-triazoles Hs578T Breast Cancer GI50: 10.3 nM Tubulin Polymerization Inhibition nih.gov

Immunomodulatory Research Directions

Beyond direct anti-inflammatory action, some oxazole-related structures have been explored for their immunomodulatory capabilities. This involves modulating the immune system's response, which can be beneficial in autoimmune diseases or transplantation.

A series of oxazolidin-2-one-4-carboxylic amide compounds were designed as non-phosphate agonists for the sphingosine-1-phosphate receptor 1 (S1P1). nih.gov Agonism of S1P1 is a validated mechanism for inducing immunosuppression. While the in vitro S1P1 agonist activities of these compounds were weaker than the phosphorylated form of the drug FTY720, one analogue demonstrated immunosuppressive effects comparable to FTY720 in vivo. nih.gov This suggests that the oxazolidin-2-one-4-carboxylic amide scaffold is a promising starting point for developing novel immunomodulators. nih.gov

Further research is needed to fully characterize the immunomodulatory profile of this compound analogues and to understand their potential to selectively modulate immune cell functions. nih.gov

Antiparasitic Research (e.g., Trypanosomatids and Plasmodium spp.)

The search for new antiparasitic agents is a global health priority, and oxazole-containing compounds have shown promise in this area.

Trypanosomatids: Diseases caused by trypanosomatids, such as Chagas disease (Trypanosoma cruzi) and leishmaniasis (Leishmania spp.), are a significant burden in many parts of the world. Research has shown that metal complexes of various ligands can exhibit significant trypanocidal activity. mdpi.com For instance, ternary nickel(II) complexes have demonstrated high activity against epimastigote, amastigote, and trypomastigote forms of T. cruzi. mdpi.com While direct studies on this compound analogues are limited, related nitroimidazopyrazinone scaffolds have shown potent activity. The modification of side chains in these compounds, such as creating biaryl structures, has led to significant improvements in antitrypanosomal activity. nih.gov

Plasmodium spp.: Malaria, caused by Plasmodium species, remains a major cause of mortality worldwide. cambridge.org The oxazole ring is a component of compounds that have been investigated for antimalarial properties. For example, a series of 4-aminoquinoline-containing 2,4,5-trisubstituted aminoxazoles were synthesized and tested against Plasmodium falciparum in vitro, with several derivatives showing potency significantly greater than the standard drug chloroquine. derpharmachemica.com

More recent research has focused on specific molecular targets within the parasite. The cGMP-dependent protein kinase (PKG) in P. falciparum (PfPKG) is an essential enzyme for the parasite's life cycle. Imidazole-based inhibitors have been developed that show good in vitro potency against PfPKG and cell-based antiparasitic activity against multiple Plasmodium species. nih.gov Structure-activity relationship studies in this class have highlighted the importance of specific linkers, such as the (R)-3-aminopyrrolidine group, for potent inhibition. nih.gov These findings provide a strong rationale for exploring oxazole-based analogues as potential PfPKG inhibitors.


Non Biological and Material Science Research Applications

Corrosion Inhibition Studies and Mechanisms for Related Oxazole (B20620) Derivatives

Oxazole derivatives are recognized as a promising class of corrosion inhibitors, particularly for protecting steel and other metals in acidic environments. koreascience.kropenresearchlibrary.org The effectiveness of these organic compounds stems from their ability to adsorb onto the metal surface, creating a protective barrier that isolates the metal from the corrosive medium. koreascience.krpeacta.org This action mitigates the destructive electrochemical processes that lead to metal degradation. koreascience.kr Studies on compounds structurally similar to 2-Methyl-3-(1,3-oxazol-2-yl)aniline, such as 3-(1,3-oxazol-5-yl)aniline (B119962) (3-OYA), have demonstrated significant protection for mild steel in hydrochloric acid solutions. researchgate.netoup.comoup.com

The inhibition efficiency (IE%) of these compounds is typically dependent on their concentration. For instance, research on 3-OYA showed a marked increase in protection as its concentration was raised from 0.1 mM to 0.5 mM. oup.com

Inhibitor Concentration (mM)Corrosion Rate (mm/year)Inhibition Efficiency (IE%)
Blank (0)N/A0
0.1N/A85.0
0.2N/A89.5
0.3N/A91.2
0.4N/A92.8
0.5N/A93.5

Table 1. Corrosion inhibition efficiency of 3-(1,3-oxazol-5-yl)aniline (3-OYA) on mild steel in 1 M HCl solution at various concentrations. The data shows that increasing the inhibitor concentration leads to a significant decrease in the corrosion rate and a corresponding increase in protection efficiency. researchgate.netoup.com

The protective effect of oxazole inhibitors tends to decrease at higher temperatures, suggesting that the adsorption process may be partially physical in nature, as higher thermal energy can disrupt the inhibitor-metal interaction. oup.comresearchgate.net

The primary mechanism by which oxazole derivatives inhibit corrosion is through adsorption onto the metal surface. koreascience.krnih.gov This process can involve both physical adsorption (physisorption) and chemical adsorption (chemisorption). koreascience.krresearchgate.net

Physisorption: This type of adsorption occurs through electrostatic interactions between the charged metal surface and the charged inhibitor molecule. It can also involve weaker van der Waals forces. koreascience.krresearchgate.net

Chemisorption: This is a stronger form of adsorption that involves the sharing of electrons or charge transfer from the inhibitor molecule to the vacant d-orbitals of the metal, forming a coordinate bond. The nitrogen and oxygen heteroatoms in the oxazole ring, with their lone pairs of electrons, and the π-electrons of the aromatic system are key sites for this interaction. koreascience.krresearchgate.netmdpi.com

The adsorption of these inhibitors often follows the Langmuir adsorption isotherm, which implies the formation of a monolayer of the inhibitor on the metal surface. researchgate.netresearchgate.net This adsorbed layer acts as a physical barrier, blocking the active sites on the metal where corrosion reactions would otherwise occur and preventing corrosive species like chloride ions from reaching the surface. nih.govresearchgate.net

The specific molecular structure of an oxazole derivative plays a crucial role in determining its effectiveness as a corrosion inhibitor. koreascience.krkoreascience.kr Key structural features that influence inhibition efficiency include:

Heteroatoms: The presence of nitrogen and oxygen atoms is fundamental. These atoms serve as the primary adsorption centers, donating lone-pair electrons to form stable coordinate bonds with the metal surface. koreascience.krnih.gov The efficiency of inhibition often follows the order S > N > O, but the combination within a heterocyclic ring like oxazole proves highly effective. nih.gov

Aromatic Rings and π-Electrons: The aromatic rings in the structure contribute to the adsorption process through π-electron interactions with the metal surface. A larger, more electron-rich π-system can enhance the stability of the adsorbed layer. mdpi.com

Functional Groups: The type and position of substituent groups on the aniline (B41778) or oxazole rings can significantly modify the electronic density of the molecule, thereby affecting its adsorption characteristics and inhibition efficiency. koreascience.krkoreascience.kr For example, the presence of amino (-NH2) and hydroxyl (-OH) groups can provide additional active sites for adsorption, potentially increasing the protective effect. koreascience.kr

Oxazole DerivativeKey Structural FeaturesInhibition Efficiency (%)
Oxazole 1N and O atoms, aromatic substituents90%
Oxazole 2Thiol group85%
Oxazole 3Amino and hydroxy groups, alkenyl substituents95%

Table 2. A comparative look at different oxazole derivatives highlights how specific structural features impact their corrosion inhibition efficiency. The presence of multiple functional groups that can act as adsorption centers, like in Oxazole 3, leads to the highest reported efficiency. koreascience.kr

Applications as Reagents and Building Blocks in Complex Organic Synthesis

Beyond material protection, compounds like this compound serve as valuable building blocks in the field of organic chemistry. biosynth.comlifechemicals.com The 1,3-oxazole ring is a significant heterocyclic motif found in numerous natural products, many of which exhibit interesting biological activities. lifechemicals.com The synthesis of these complex natural products has driven the development of new chemical reactions and the demand for versatile starting materials. lifechemicals.com

Functionalized oxazoles are used as key intermediates in multi-step syntheses. researchgate.net They can act as azadienes in Diels-Alder reactions or be incorporated as ligands for asymmetric catalysis. lifechemicals.com The aniline portion of the molecule provides a reactive handle for further chemical transformations, such as the formation of amides, sulfonamides, or for use in cross-coupling reactions to build more elaborate molecular architectures. orgsyn.orgrroij.com

Research in Dye Chemistry and Photophysical Properties

The rigid, conjugated π-system of the 2,5-diaryloxazole core is an attractive scaffold for the construction of fluorescent dyes. researchgate.net Derivatives of this structure are known for their strong absorption and luminescence, often with high quantum yields and large Stokes shifts (the difference between the absorption and emission maxima), which are desirable properties for fluorophores. researchgate.netresearchgate.net

Research has shown that by incorporating different π-conjugated spacers and functional groups onto the oxazole ring system, it is possible to create a series of dyes whose emission spans the visible spectrum and extends into the near-infrared region. researchgate.netrsc.org The photophysical properties, such as absorption and emission wavelengths, can be finely tuned. nih.gov For instance, theoretical studies on 2-(2-hydroxyphenyl)-1,3,4-oxadiazole derivatives show that adding different fragments can shift the absorption and fluorescence wavelengths, making them suitable candidates for materials in Organic Light Emitting Diodes (OLEDs). nih.gov

Oxazole Derivative TypeAbsorption Max (λabs, nm)Emission Max (λem, nm)Stokes Shift (nm)
Diaryloxazole (7a)~340400-465~60-125
2-Alkynyloxazole (15a)~330410~80
Push-Pull Diaryloxazole (18)~380550-600~170-220

Table 3. Representative photophysical data for different classes of oxazole-based dyes. The introduction of different substituents and conjugation patterns allows for significant tuning of the emission color and a substantial increase in the Stokes shift, a key parameter for fluorescent probes. researchgate.net

The sensitivity of their fluorescence to the solvent environment (solvatochromism) makes them potential sensor elements. researchgate.net These characteristics underscore the potential of oxazole derivatives in developing advanced materials for optical applications, including biomolecular probes and components in optoelectronic devices. researchgate.netnih.gov

Future Perspectives and Emerging Research Directions for 2 Methyl 3 1,3 Oxazol 2 Yl Aniline

Development of Novel Synthetic Methodologies for Enhanced Efficiency and Selectivity

The quest for more efficient and selective methods to synthesize 2-Methyl-3-(1,3-oxazol-2-yl)aniline is a primary focus of ongoing research. Current synthetic routes, while effective, often present challenges in terms of yield, purity, and environmental impact. Future methodologies are expected to address these limitations by exploring innovative catalytic systems and reaction conditions.

One promising approach involves the use of transition-metal catalysts to facilitate the key bond-forming reactions in the synthesis. For instance, palladium-catalyzed cross-coupling reactions could offer a more direct and atom-economical route to the core structure. Researchers are also investigating the use of microwave-assisted synthesis to accelerate reaction times and improve yields. rasayanjournal.co.in

A key challenge lies in achieving high regioselectivity during the introduction of substituents onto the aniline (B41778) and oxazole (B20620) rings. The development of novel directing groups and a deeper understanding of the electronic and steric effects governing these reactions will be crucial. The synthesis of derivatives, such as those with different alkyl or aryl groups on the oxazole ring, is also an area of active investigation. nih.gov

A notable synthetic method involves the reaction of Tosylmethyl isocyanide (TosMIC) with 3-amino-2-methylbenzaldehyde (B12294470) in the presence of a base like sodium hydride in tetrahydrofuran (B95107) (THF). This reaction proceeds via a cyclization to form the oxazole ring. Another approach involves the reduction of related nitro compounds to the corresponding aniline. nih.gov

Advanced Computational Approaches for Deeper Mechanistic Understanding and Predictive Modeling

Computational chemistry is set to play a pivotal role in unraveling the intricate mechanistic details of reactions involving this compound and in predicting the properties of its derivatives. Density Functional Theory (DFT) calculations, for example, can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of the molecule. researchgate.net

By modeling reaction pathways and transition states, researchers can gain a deeper understanding of the factors that control reaction outcomes. This knowledge can then be used to optimize reaction conditions and design more efficient synthetic strategies. Molecular docking and molecular dynamics (MD) simulations are also being employed to predict how this compound and its analogs interact with biological targets. researchgate.netnih.gov These in-silico methods can help to identify promising drug candidates and guide the design of new molecules with enhanced biological activity. nih.govjneonatalsurg.com

The table below summarizes some of the key computational parameters that are being used to study this class of compounds.

Computational MethodApplicationPredicted Properties
Density Functional Theory (DFT)Electronic structure analysisHOMO-LUMO gap, Mulliken atomic charges, Molecular Electrostatic Potential (MEP)
Molecular DockingBinding mode predictionBinding affinity, interaction with active site residues
Molecular Dynamics (MD)Stability of ligand-receptor complexesRMSD, RMSF, protein-ligand interactions over time
ADMET PredictionPharmacokinetic and toxicity profilingAbsorption, Distribution, Metabolism, Excretion, Toxicity

This table is generated based on information from various computational studies on similar heterocyclic compounds. researchgate.netjneonatalsurg.comresearchgate.net

Expansion of Structure-Activity Relationship Studies for Targeted Applications

A systematic exploration of the structure-activity relationships (SAR) of this compound derivatives is crucial for the development of compounds with tailored properties for specific applications. nih.gov By synthesizing and evaluating a library of analogs with systematic variations in their chemical structure, researchers can identify the key structural features that are responsible for a particular biological activity or material property. nih.gov

For example, in the context of drug discovery, SAR studies can help to identify the optimal substituents on the aniline and oxazole rings for maximizing potency and selectivity against a particular biological target. nih.gov These studies can also provide insights into the mechanism of action of these compounds.

The data from SAR studies can be used to develop quantitative structure-activity relationship (QSAR) models, which can then be used to predict the activity of new, unsynthesized compounds. nih.gov This can significantly accelerate the drug discovery process by reducing the number of compounds that need to be synthesized and tested.

Exploration of New Biological Targets and Pathways

While the biological activities of some oxazole-containing compounds are known, the full therapeutic potential of this compound and its derivatives remains largely unexplored. Future research will focus on identifying new biological targets and pathways that are modulated by these compounds.

High-throughput screening (HTS) campaigns can be used to test large libraries of these compounds against a wide range of biological targets. This can lead to the discovery of new lead compounds for the treatment of various diseases, including cancer, infectious diseases, and inflammatory disorders. nih.gov

Once a promising hit is identified, further studies will be needed to elucidate its mechanism of action. This may involve a combination of techniques, including biochemical assays, cell-based assays, and animal models. A deeper understanding of the molecular mechanisms underlying the biological effects of these compounds will be essential for their successful development as therapeutic agents.

Integration with Advanced Materials Science Research

The unique structural and electronic properties of this compound make it an attractive building block for the development of advanced materials. The presence of both electron-donating (aniline) and electron-accepting (oxazole) moieties suggests potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). nih.gov

Researchers are exploring the synthesis of polymers and copolymers incorporating the this compound scaffold. rroij.com The properties of these materials, such as their conductivity, solubility, and thermal stability, can be tuned by varying the comonomers and the polymerization conditions. rroij.com

The ability of the oxazole ring to coordinate with metal ions also opens up possibilities for the development of novel metal-organic frameworks (MOFs) and coordination polymers with interesting catalytic, sensing, or gas storage properties.

Sustainable and Green Chemistry Aspects in Synthesis and Application

In line with the growing emphasis on sustainable and green chemistry, future research will increasingly focus on developing environmentally friendly methods for the synthesis and application of this compound. rsc.org This includes the use of renewable starting materials, greener solvents, and more energy-efficient reaction conditions. rsc.orgnih.gov

The development of catalytic methods that minimize waste and avoid the use of stoichiometric reagents is a key goal. rasayanjournal.co.in Biocatalysis, using enzymes to carry out specific chemical transformations, is another promising avenue for the green synthesis of these compounds.

Furthermore, researchers are investigating the use of this compound and its derivatives in applications that contribute to a more sustainable future, such as in the development of new materials for renewable energy technologies. The principles of green chemistry will be a guiding force in shaping the future research and development of this versatile compound. nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.